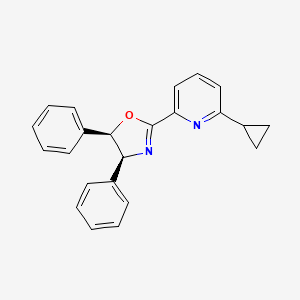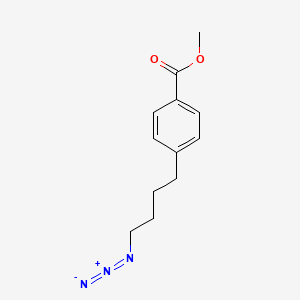
Benzoic acid, 4-(4-azidobutyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-(4-azidobutyl)-, methyl ester: is an organic compound with the molecular formula C12H15N3O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with a 4-(4-azidobutyl) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(4-azidobutyl)-, methyl ester typically involves the following steps:
Esterification: Benzoic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl benzoate.
Substitution: The methyl benzoate is then subjected to a nucleophilic substitution reaction with 4-bromobutyl azide. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the bromine atom with the azide group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Benzoic acid, 4-(4-azidobutyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
Benzoic acid, 4-(4-azidobutyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Utilized in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable linkages with other molecules.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of benzoic acid, 4-(4-azidobutyl)-, methyl ester involves its ability to undergo azide-alkyne cycloaddition reactions, also known as “click chemistry.” This reaction is highly specific and efficient, allowing for the formation of stable triazole linkages. The azide group acts as a reactive site that can be targeted by alkyne-containing molecules, facilitating the formation of complex molecular structures.
相似化合物的比较
Similar Compounds
- Benzoic acid, 4-(4-aminobutyl)-, methyl ester
- Benzoic acid, 4-(4-bromobutyl)-, methyl ester
- Benzoic acid, 4-(4-hydroxybutyl)-, methyl ester
Uniqueness
Benzoic acid, 4-(4-azidobutyl)-, methyl ester is unique due to the presence of the azide group, which imparts distinct reactivity compared to other similar compounds. The azide group allows for specific reactions such as azide-alkyne cycloaddition, which is not possible with other functional groups like amines, bromides, or hydroxyls. This unique reactivity makes it a valuable compound in various fields of research and industrial applications.
属性
IUPAC Name |
methyl 4-(4-azidobutyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-12(16)11-7-5-10(6-8-11)4-2-3-9-14-15-13/h5-8H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVWANUEKBSRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469500 |
Source


|
| Record name | Benzoic acid, 4-(4-azidobutyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141019-01-4 |
Source


|
| Record name | Benzoic acid, 4-(4-azidobutyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8231678.png)
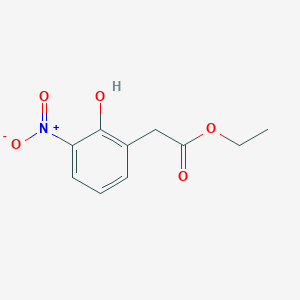

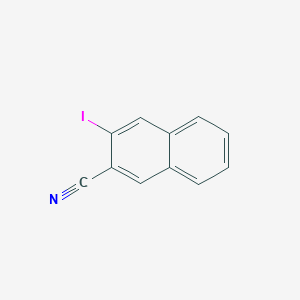
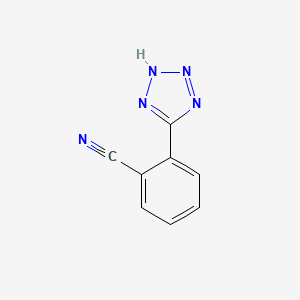
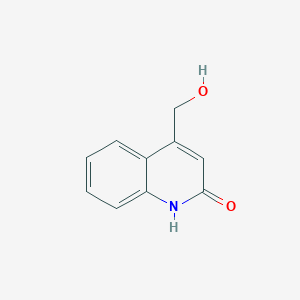
![Methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B8231712.png)


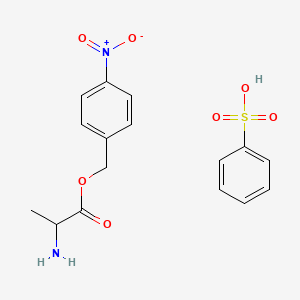


![2-[4-[3-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8231776.png)
